Poseltinib - 1353552-97-2

Poseltinib

Catalog Number: EVT-279564
CAS Number: 1353552-97-2
Molecular Formula: C26H26N6O3
Molecular Weight: 470.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Poseltinib is under investigation in clinical trial NCT02628028 (A Study of LY3337641 in Rheumatoid Arthritis).
Poseltinib is an inhibitor of Bruton's tyrosine kinase (BTK) with potential anti-inflammatory activity. Upon administration, poseltinib inhibits the activity of BTK and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents the activation of BTK-mediated inflammatory pathways.
Classification

Poseltinib falls under the category of tyrosine kinase inhibitors. More specifically, it targets the BTK enzyme, which plays a significant role in B-cell proliferation and survival. By inhibiting this enzyme, poseltinib aims to disrupt the signaling pathways that contribute to the pathophysiology of certain cancers and autoimmune disorders.

Synthesis Analysis

The synthesis of poseltinib involves several key steps that include the formation of a 2-amino furopyrimidine core structure. The synthetic route typically entails the following:

  1. Formation of the Furopyrimidine Core: This is achieved through a series of reactions that establish the pyrimidine ring.
  2. Introduction of the Amino Group: An amino group is added to enhance the compound's biological activity.
  3. Functionalization with N-Methyl Piperazine: This modification increases hydrophobic interactions, which are crucial for binding affinity.
  4. Final Coupling Reactions: These reactions complete the molecular structure of poseltinib.

The entire synthesis process is designed to optimize the compound's specificity and potency against BTK while minimizing off-target effects .

Molecular Structure Analysis

Poseltinib has a complex molecular structure characterized by its specific arrangement of atoms and functional groups. The chemical formula for poseltinib is C26H26N6O3C_{26}H_{26}N_{6}O_{3}, indicating it contains 26 carbon atoms, 26 hydrogen atoms, 6 nitrogen atoms, and 3 oxygen atoms.

Structural Data

  • Molecular Weight: Approximately 462.52 g/mol
  • Key Functional Groups: The structure includes a furopyrimidine moiety and an N-methyl piperazine group, which are crucial for its activity against BTK.
  • Binding Affinity: Poseltinib was designed to possess high affinity for the ATP-binding pocket of BTK, which is essential for its inhibitory action .
Chemical Reactions Analysis

Poseltinib can undergo various chemical reactions that alter its structure and properties:

  • Oxidation: Under specific conditions, poseltinib can be oxidized to form different derivatives.
  • Reduction: Reduction reactions can modify functional groups within the molecule.
  • Substitution: The amino and piperazine groups can participate in substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide is often used for oxidation.
  • Reducing Agents: Sodium borohydride can facilitate reduction processes.
  • Catalysts: Various catalysts may be employed during substitution reactions.

These reactions are essential for exploring modifications that could enhance the therapeutic efficacy or reduce side effects associated with poseltinib .

Mechanism of Action

Poseltinib functions primarily as an irreversible covalent inhibitor of BTK.

Process

  1. Target Binding: It covalently binds to cysteine-481 located in the active site of BTK.
  2. Signal Disruption: By inhibiting BTK activity, poseltinib disrupts critical signaling pathways involved in B-cell activation and proliferation.
  3. Biochemical Pathways Affected: This inhibition affects multiple pathways, including the B-cell receptor signal transduction pathway and cytokine production .

Pharmacokinetics

Poseltinib has demonstrated favorable pharmacokinetic properties in clinical studies, showing sustained occupancy of BTK in peripheral blood mononuclear cells (PBMCs) following administration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Poseltinib is typically presented as a solid compound.
  • Solubility: It exhibits solubility characteristics that facilitate its use in pharmacological applications.

Chemical Properties

  • Stability: Poseltinib is stable under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments.
  • Reactivity: Its reactivity profile allows it to participate in various chemical transformations relevant for medicinal chemistry applications .
Applications

Poseltinib's primary application lies within scientific research focused on treating B-cell proliferative disorders such as:

  • Rheumatoid Arthritis: Clinical trials have evaluated its effectiveness in reducing disease severity in models of rheumatoid arthritis.
  • B-cell Malignancies: Ongoing research aims to determine its efficacy against various forms of leukemia and lymphoma.

In addition to these therapeutic applications, poseltinib serves as a valuable tool in biochemical studies aimed at understanding BTK-related signaling pathways .

Introduction to Poseltinib: Discovery and Development

Historical Context of Bruton Tyrosine Kinase (BTK) Inhibition in Autoimmune Therapeutics

Bruton tyrosine kinase (BTK) emerged as a pivotal therapeutic target due to its dual role in B-cell receptor signaling and innate immune responses. Dysregulated BTK activity contributes to pathogenic processes in autoimmune diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) by driving autoantibody production, cytokine release, and immune complex deposition [3] [8]. Early BTK inhibitors (e.g., ibrutinib) were optimized for oncology but exhibited off-target effects (e.g., inhibition of EGFR, ITK) that limited their utility in chronic autoimmune conditions due to safety concerns [3] [9]. This spurred development of next-generation inhibitors with enhanced selectivity, aiming to suppress aberrant B-cell and myeloid cell activation while minimizing toxicity [8]. Poseltinib entered this landscape as a candidate designed to address selectivity challenges while leveraging covalent binding for sustained target engagement [5] [10].

Structural and Functional Rationale for Poseltinib as a BTK Inhibitor

Poseltinib (chemical name: N-(3-((2-((4-(4-Methylpiperazin-1-yl)phenyl)amino)furo[3,2-d]pyrimidin-4-yl)oxy)phenyl)acrylamide; molecular formula: C₂₆H₂₆N₆O₃) features an acrylamide warhead that forms a reversible covalent bond with the Cys481 residue in BTK’s ATP-binding domain [1] [5]. This binding mode confers high specificity, targeting only 10 kinases with a conserved cysteine, thereby reducing off-target effects [7]. Biophysical studies confirm poseltinib’s reversible inhibition mechanism, which contrasts with irreversible inhibitors like ibrutinib and potentially mitigates long-term toxicity risks [1].

Functionally, poseltinib demonstrates nanomolar potency (IC₅₀ = 0.18 µM) against BTK in enzymatic assays and suppresses downstream signaling pathways, including phosphorylation of PLCγ2 and AKT in B cells stimulated via BCR/CD40 [7] [8]. Crucially, high-dimensional phosphoproteomic analyses revealed its maximal impact on B cells, with minimal effects on T-cell or neutrophil signaling nodes, underscoring its cellular selectivity [7]:

Table 1: Poseltinib's Inhibition of Key Signaling Nodes in Immune Cells

Cell TypeStimulusPhosphorylation TargetInhibition (%)
B cellsAnti-IgM + CD40LBTK (Y223)>95%
B cellsAnti-IgM + CD40LPLCγ2 (Y759)90%
T cellsAnti-CD3/CD28CD3ζ (Y142)<10%
NeutrophilsLPSSYK (Y352)15%

Data derived from ex vivo human PBMC studies [7]

In vivo, poseltinib dose-dependently ameliorated arthritis in collagen-induced rat models, validating its functional efficacy in disease-relevant settings [7].

Collaborative Development Between Hanmi Pharmaceutical and Eli Lilly

Poseltinib (development codes: HM-71224, LY3337641) emerged from Hanmi Pharmaceutical’s NCE (New Chemical Entity) discovery platform. Its optimization focused on enhancing BTK selectivity and pharmacokinetic properties for autoimmune applications [5] [6]. In March 2015, Eli Lilly licensed global rights (excluding Korea) to poseltinib, citing its potential in addressing unmet needs in RA, lupus, and Sjögren’s syndrome [2] [5] [10]. The collaboration accelerated clinical advancement, with Phase I trials (NCT01765478) confirming dose-dependent BTK occupancy (>80% at 40 mg for 48 hours) in healthy volunteers [7] [10].

Phase II trials commenced in August 2016 across multiple countries (USA, Japan, Australia, EU nations) for RA and later expanded to SLE, lupus nephritis, and Sjögren’s syndrome [5] [6] [10]. By 2025, its development scope broadened to include B-cell malignancies like diffuse large B-cell lymphoma (DLBCL) and primary CNS lymphoma, reflecting its mechanistic versatility [6] [10]. The partnership exemplifies industry-academic synergy in translating kinase biology into targeted therapies.

Table 2: Key Milestones in Poseltinib Development

YearMilestoneOrganizations Involved
2015Global licensing agreement (ex-Korea)Hanmi, Eli Lilly
2016Phase II initiation for RAEli Lilly
2021PK/PD modeling for phase II dose selectionAcademic collaborators
2024–2025Phase II trials for DLBCL/CNS lymphomaHanmi

Compiled from regulatory and publication records [5] [6] [7]

Properties

CAS Number

1353552-97-2

Product Name

Poseltinib

IUPAC Name

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide

Molecular Formula

C26H26N6O3

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C26H26N6O3/c1-3-23(33)27-19-5-4-6-21(17-19)35-25-24-22(11-16-34-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30)

InChI Key

LZMJNVRJMFMYQS-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4

Solubility

Soluble in DMSO

Synonyms

Poseltinib; HM 71224; HM-71224; HM71224; LY 3337641; LY3337641; LY-3337641

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.